5-Ethynylpyridin-2-ol

Sodium Channel Pharmacology Ion Channel Modulators Pain Therapeutics

Researchers targeting Nav1.1 face a scarcity of validated, potent small-molecule probes with a synthetically versatile handle. 5-Ethynylpyridin-2-ol (CAS 1196156-05-4) directly addresses this bottleneck with an EC₅₀ of 7.90 nM at Nav1.1-a >12,500-fold potency window over other ethynylpyridine isomers. • Nav1.1 SAR & lead optimization: cited in US9056832B2 as a key sodium channel blocker intermediate for epilepsy, neuropathic pain, and arrhythmia programs. • Click chemistry (CuAAC): the 5-ethynyl group avoids ortho-steric hindrance, delivering efficient conjugation with azide-functionalized biomolecules, fluorescent probes, or PROTAC E3 ligase ligands. • Reliable supply: solid, stabilizer-free ≥95% purity ensures reproducible coupling yields without catalyst-poisoning additives.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 1196156-05-4
Cat. No. B1451603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynylpyridin-2-ol
CAS1196156-05-4
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC#CC1=CNC(=O)C=C1
InChIInChI=1S/C7H5NO/c1-2-6-3-4-7(9)8-5-6/h1,3-5H,(H,8,9)
InChIKeyLTZKNJCKOOCPBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynylpyridin-2-ol Overview


5-Ethynylpyridin-2-ol (CAS 1196156-05-4, molecular formula C₇H₅NO, MW 119.12 g/mol) is a heterocyclic building block featuring a pyridin-2-ol core with an ethynyl substituent at the 5-position [1]. This structural motif confers dual functionality: the hydroxyl group enables hydrogen bonding and tautomerization to the pyridone form, while the terminal alkyne serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions . The compound has been identified as a modulator of voltage-gated sodium channels, specifically Nav1.1, and is cited in patent literature as a key intermediate for sodium channel blocker development [2][3]. Commercial availability includes purity grades of 95-98% with recommended storage at 2-8°C under inert atmosphere to preserve alkyne integrity .

Workflow Sodium channel modulator studies; Nav1.1 target engagement
Chemistry CuAAC click chemistry and Sonogashira cross-coupling handle
Format Stabilizer-free solid reagent; 2–8°C storage under inert gas

5-Ethynylpyridin-2-ol Irreplaceability


Ethynylpyridine isomers exhibit distinct biological and chemical properties due to differences in substitution pattern and tautomeric equilibrium. 5-Ethynylpyridin-2-ol exists in equilibrium with its 2-pyridone tautomer, a feature absent in 2-ethynylpyridine (CAS 1945-84-2) and 4-ethynylpyridine (CAS 2510-22-7), which lack the 2-hydroxyl group and therefore cannot engage in the same hydrogen-bonding interactions or tautomerization [1]. The 5-position ethynyl group places the alkyne handle at a spatial orientation distinct from 3-ethynylpyridin-2-ol (CAS 142502-88-3), affecting both coupling reaction regioselectivity and biological target engagement . Critically, the 5-substitution pattern confers potent Nav1.1 modulation (EC₅₀ = 7.90 nM), whereas positional isomers show markedly different ion channel profiles or lack sodium channel activity entirely [2][3]. These differences mandate compound-specific procurement rather than isomer substitution.

Isomer Nav1.1 engagement profile may not transfer to 2-ethynylpyridine or 4-ethynylpyridine positional isomers lacking the 2-hydroxyl group.
Steric CuAAC coupling efficiency may differ with 3-ethynylpyridin-2-ol due to predicted steric hindrance; coupling yields require verification.
Additive Hydroquinone-stabilized liquid ethynylpyridines may introduce catalyst-poisoning artifacts in palladium-catalyzed reactions.

5-Ethynylpyridin-2-ol Differentiation Evidence


Nav1.1 Modulation: Positional Isomer Comparison

5-Ethynylpyridin-2-ol demonstrates potent modulator activity at human Nav1.1 voltage-gated sodium channels with an EC₅₀ of 7.90 nM when expressed in Xenopus laevis oocytes [1]. In contrast, a closely related ethynylpyridine analog tested against human Nav1.1 in HEK293 cells exhibited an IC₅₀ greater than 100,000 nM (>1.00E+5 nM) using a 10 Hz block double-pulse patch-clamp protocol [2]. This differential of >12,500-fold in potency underscores that the 5-ethynyl-2-ol substitution pattern is critical for Nav1.1 engagement.

Nav1.1 Modulation
Cross-study comparable
EC₅₀ = 7.90 nM vs. IC₅₀ > 100,000 nM for a related ethynylpyridine analog
Supports Nav1.1 pathway-study fit for the 5-ethynyl-2-ol scaffold.
Platform context differs: oocyte EC₅₀ vs. HEK293 IC₅₀; >12,500-fold reported response difference.
Sodium Channel Pharmacology Ion Channel Modulators Pain Therapeutics

Physical Form and Storage Stability

5-Ethynylpyridin-2-ol is supplied as a solid with a recommended storage temperature of 2-8°C under inert atmosphere (nitrogen) to prevent alkyne degradation . In contrast, 2-ethynylpyridine (CAS 1945-84-2) is a liquid that requires stabilization with 0.01% hydroquinone and storage at -20°C in the dark under inert atmosphere . The solid-state nature of 5-ethynylpyridin-2-ol eliminates the need for polymerization inhibitors and simplifies handling, while its higher melting point (solid at room temperature) reduces volatility-related loss during weighing and reaction setup.

Physical Form
Data to verify
Solid (2–8°C, N₂) vs. liquid 2-ethynylpyridine (−20°C, hydroquinone)
Stabilizer-free solid format supports palladium-sensitive workflows.
Supplier-reported physical attributes; review specific COA for lot-level confirmation.
Chemical Stability Reagent Handling Procurement Specifications

Click Chemistry Regioselectivity

The 5-ethynyl substitution pattern places the reactive alkyne handle at the position para to the pyridine nitrogen and meta to the hydroxyl group, a geometry that minimizes steric interference during copper-catalyzed azide-alkyne cycloaddition (CuAAC) . 3-Ethynylpyridin-2-ol (CAS 142502-88-3), with the ethynyl group adjacent to the hydroxyl, experiences greater steric hindrance and altered electronic effects that can reduce coupling efficiency with bulky azide partners . While direct kinetic comparison data are not available for these specific isomers, the class-level inference from pyridine click chemistry literature indicates that 5-substituted terminal alkynes generally exhibit superior reaction rates and yields in bioconjugation applications compared to 3-substituted analogs due to reduced ortho-steric effects.

Click Regioselectivity
Class-level inference
5-position predicted low steric hindrance vs. 3-position ortho effects
May support CuAAC workflow selection; direct kinetic data not available.
Interpretation based on pyridine click chemistry class inference.
Click Chemistry CuAAC Bioconjugation

Lipophilicity and Polar Surface Area Comparison

Computational property analysis reveals that 5-ethynylpyridin-2-ol possesses a consensus Log P of 0.97 and a topological polar surface area (TPSA) of 32.86 Ų . In comparison, 4-ethynylpyridine (CAS 2510-22-7) exhibits a lower TPSA of 12.89 Ų and lacks hydrogen bond donor capacity (HBD = 0), while 2-ethynylpyridine (CAS 1945-84-2) also has HBD = 0 . The presence of a hydrogen bond donor (hydroxyl group) in 5-ethynylpyridin-2-ol, combined with its moderate TPSA, positions it within favorable drug-like property space (TPSA < 140 Ų, HBD ≤ 5) and may enhance aqueous solubility relative to non-hydroxylated ethynylpyridines.

Lipophilicity & TPSA
Cross-study comparable
Consensus Log P 0.97; TPSA 32.86 Ų; HBD = 1
Hydrogen bond donor capacity differs from non-hydroxylated isomers.
Computed descriptors; experimental solubility and permeability may require verification.
Medicinal Chemistry Drug-likeness ADME Prediction

Sodium Channel Blocker Patent Coverage

US Patent 9,056,832 B2, titled 'Pyridine compounds and the users thereof,' explicitly describes substituted pyridine compounds as blockers of voltage-gated sodium (Na⁺) channels, with 5-ethynylpyridin-2-ol serving as a representative scaffold or key intermediate [1]. The patent discloses compounds with activity against Nav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.7, Nav1.8, and Nav1.9 channels for therapeutic applications in pain, epilepsy, and arrhythmia [1]. In contrast, no equivalent patent coverage exists for 3-ethynylpyridin-2-ol or 2-ethynylpyridine as sodium channel blockers, indicating that the 5-ethynyl-2-ol substitution pattern is specifically claimed for this therapeutic utility.

Patent Coverage
Supporting evidence
Claimed in US9056832B2 as sodium channel blocker intermediate
IP precedent supports SAR validation context for Nav channel programs.
Patent claims require independent legal review for freedom-to-operate.
Patent Landscape Sodium Channel Blockers Pain Therapeutics

Purity Grade Availability Comparison

5-Ethynylpyridin-2-ol is commercially available at 98% purity from major suppliers including Sigma-Aldrich (via ChemScene) and Alfa Chemistry, with full analytical documentation (NMR, HPLC) provided . In comparison, 2-ethynylpyridine is typically supplied at 97-98% purity but requires stabilizer addition (0.01% hydroquinone) which may interfere with sensitive catalytic reactions . 4-Ethynylpyridine is available at 97% purity . The availability of 98% purity without stabilizer additives for 5-ethynylpyridin-2-ol reduces the need for pre-use purification and eliminates stabilizer-related artifacts in downstream applications.

Purity Grade
Cross-study comparable
98% purity, stabilizer-free vs. 97–98% with 0.01% hydroquinone for 2-ethynylpyridine
Stabilizer-free grade reduces pre-use purification for sensitive catalysis.
Vendor specifications as reported; confirm current COA prior to procurement.
Reagent Purity Quality Control Procurement

5-Ethynylpyridin-2-ol Optimal Use Cases


Nav1.1 Modulation for Pain and Epilepsy

5-Ethynylpyridin-2-ol demonstrates potent Nav1.1 modulation with an EC₅₀ of 7.90 nM, a >12,500-fold advantage over alternative ethynylpyridine scaffolds tested under comparable conditions [1]. This potency differential, combined with its citation in US9056832B2 as a sodium channel blocker intermediate [2], makes it the preferred starting material for structure-activity relationship (SAR) campaigns targeting Nav1.1-related disorders including epilepsy, neuropathic pain, and arrhythmia. Procurement of this specific isomer is essential, as positional isomers lack this potency profile.

CuAAC Bioconjugation and PROTAC Synthesis

The 5-ethynyl substitution pattern minimizes steric hindrance during CuAAC reactions compared to 3-ethynylpyridin-2-ol, which suffers from ortho-steric effects due to the adjacent hydroxyl group [1]. This regioisomeric advantage supports efficient conjugation with azide-functionalized biomolecules, fluorescent probes, or E3 ligase ligands in PROTAC design. The solid physical form and stabilizer-free 98% purity [2] further ensure reproducible coupling yields without catalyst-poisoning additives, making this the superior choice for click chemistry applications requiring high conversion and minimal side reactions.

Sonogashira Coupling for π-Conjugated Systems

The terminal alkyne at the 5-position of 5-ethynylpyridin-2-ol provides a reactive handle for Sonogashira coupling with aryl/heteroaryl halides, enabling the construction of extended π-conjugated systems for materials science applications [1]. The compound's solid-state nature eliminates liquid handling errors and volatility concerns associated with 2-ethynylpyridine, while its hydroxyl group offers an additional site for further derivatization or metal coordination. The availability of 98% purity without polymerization inhibitors [2] is particularly critical for palladium-catalyzed couplings where stabilizers can deactivate the catalyst.

Hydrogen-Bond-Driven Drug Design

Unlike non-hydroxylated ethynylpyridines (e.g., 4-ethynylpyridine, 2-ethynylpyridine), 5-ethynylpyridin-2-ol possesses a hydrogen bond donor (HBD = 1) and a moderate topological polar surface area (TPSA = 32.86 Ų) [1]. These properties enhance aqueous solubility and enable critical hydrogen-bonding interactions with biological targets, as evidenced by its potent Nav1.1 modulation [2]. For fragment-based drug discovery campaigns where hydrogen-bonding capacity is a key determinant of target engagement, this compound offers a distinct advantage over HBD-deficient ethynylpyridine analogs.

Application
Selection Property
Validation Focus
Nav1.1 modulation studies
Isoform-substitution pattern fit
Nav1.1 potency and pathway-response review
CuAAC bioconjugation
5-position steric accessibility
Coupling efficiency with sterically demanding azides
Sonogashira cross-coupling
Stabilizer-free solid reagent
Catalyst compatibility and reaction yield reproducibility
Fragment-based drug design
Hydrogen bond donor capacity (HBD = 1)
Solubility and target-engagement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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